molecular formula C15H11NO3 B2566464 2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid CAS No. 20146-24-1

2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid

Cat. No. B2566464
CAS RN: 20146-24-1
M. Wt: 253.257
InChI Key: VYBHSLZEZGOOAC-UHFFFAOYSA-N
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Description

Furan platform chemicals (FPCs) are a group of compounds derived from biomass, such as furfural and 5-hydroxy-methylfurfural . They are used in a variety of applications, including the synthesis of pharmaceuticals, dyes, and polymeric materials .


Molecular Structure Analysis

While the specific molecular structure of “2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid” is not available, furan derivatives generally contain a five-membered ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Furan derivatives can undergo a variety of reactions, including hydroarylation, oligomerization, and decarboxylation . The specific reactions that “this compound” can undergo are not specified in the literature I have access to.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 2-furanacetic acid, a related compound, is a solid at room temperature with a melting point of 64-69 °C .

Scientific Research Applications

Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues

Five-membered heterocycles, including furan, are pivotal in drug design due to their role as structural units in bioactive molecules. A review highlights the significance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and selected analogues. These compounds, with heteroaryl substituents, show optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian action, demonstrating the critical role of furan derivatives in developing new therapeutic agents (Ostrowski, 2022).

Conversion of Plant Biomass to Furan Derivatives

Furan derivatives, such as 5-hydroxymethylfurfural (HMF) and its derivatives (e.g., 2,5-furandicarboxylic acid, 2,5-diformylfuran), are identified as versatile reagents or platform chemicals produced from plant biomass. These compounds could serve as an alternative feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This review analyzes advances in synthesizing HMF from plant feedstocks and its prospects in producing monomers, polymers, functional materials, fuels, solvents, pharmaceuticals, and chemicals, highlighting the broad applicability of furan derivatives in sustainable chemistry and material science (Chernyshev, Kravchenko, & Ananikov, 2017).

Functional Chemical Groups for CNS Drug Synthesis

A literature search aimed at identifying functional chemical groups as lead molecules for synthesizing compounds with central nervous system (CNS) activity revealed that heterocycles containing nitrogen (N), sulfur (S), and oxygen (O), such as those in furan derivatives, form a significant class of organic compounds with potential CNS effects. These findings suggest that compounds with furan and related heterocyclic groups may range in CNS effects from depression and euphoria to convulsion, underlining the importance of such structures in developing novel CNS-acting drugs (Saganuwan, 2017).

Safety and Hazards

Furan derivatives can pose various safety hazards. For example, 2-furanacetic acid is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The use of furan platform chemicals derived from biomass represents a significant shift in the chemical industry, moving away from traditional resources such as crude oil . This opens up a wide range of possibilities for the synthesis of new compounds and materials .

properties

IUPAC Name

2-(furan-2-yl)-6-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-9-4-5-12-10(7-9)11(15(17)18)8-13(16-12)14-3-2-6-19-14/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBHSLZEZGOOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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